molecular formula C20H24N2O6 B2850229 N-(3,5-dimethoxyphenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide CAS No. 1795301-67-5

N-(3,5-dimethoxyphenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide

カタログ番号: B2850229
CAS番号: 1795301-67-5
分子量: 388.42
InChIキー: OBCGDUPZBGIOFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dimethoxyphenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H24N2O6 and its molecular weight is 388.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-13-8-18(12-19(23)27-13)28-15-4-6-22(7-5-15)20(24)21-14-9-16(25-2)11-17(10-14)26-3/h8-12,15H,4-7H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCGDUPZBGIOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

How can the synthesis of this compound be optimized to improve regioselectivity and yield?

Level : Basic (Synthesis)
Methodological Answer :
Optimization should focus on reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, regioselective synthesis of structurally similar piperidine-carboxamide derivatives has been achieved by adjusting reaction stoichiometry and using phase-transfer catalysts . Design of Experiments (DoE) principles, as applied in flow-chemistry setups for diazomethane synthesis, can systematically identify optimal conditions (e.g., residence time, reagent ratios) while minimizing trial runs . Post-reaction purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can enhance yield and purity.

Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Level : Basic (Characterization)
Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions, as demonstrated in thieno-pyrimidine analogs (e.g., δ 2.34 ppm for methyl groups in dihydropyridines) .
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns, as used in pyrimidin-4(3H)-one derivatives .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures purity >95% .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1665 cm1^{-1} in amides) .

What methodologies are recommended for evaluating the compound’s biological activity in cancer research?

Level : Advanced (Bioactivity)
Methodological Answer :

  • In Vitro Assays : Use cell viability assays (e.g., MTT or ATP-based luminescence) on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM). Compare IC50_{50} values against reference drugs .
  • Enzyme Inhibition Studies : Screen against kinases (e.g., PI3K, EGFR) using fluorescence polarization or radiometric assays. Structural analogs of thieno-pyrimidines have shown kinase inhibition via competitive binding .
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates in treated cells .

How can discrepancies in biological activity data across assay systems be resolved?

Level : Advanced (Data Contradiction Analysis)
Methodological Answer :

  • Assay Validation : Ensure consistency in cell culture conditions (e.g., passage number, serum concentration) and assay protocols. Orthogonal assays (e.g., Western blot for protein expression vs. cellular viability) can cross-verify results .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain reduced activity in certain models .
  • Solubility Checks : Poor solubility in aqueous buffers (e.g., PBS) can lead to false negatives; use DMSO stocks with <0.1% final concentration .

What computational approaches predict the compound’s binding affinity to target proteins?

Level : Advanced (Modeling)
Methodological Answer :

  • Docking Simulations : Tools like AutoDock Vina or Schrödinger Suite can model interactions with active sites (e.g., EGFR kinase domain). PubChem-derived structural data (e.g., InChI keys) enable accurate ligand preparation .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories using GROMACS. Analyze root-mean-square deviation (RMSD) to assess pose retention .
  • QSAR Models : Train regression models on analogs’ IC50_{50} data to predict activity based on substituent electronegativity or logP .

How to apply Design of Experiments (DoE) principles for reaction optimization?

Level : Advanced (Experimental Design)
Methodological Answer :

  • Factor Screening : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, a 23^3 design reduced optimization cycles in diazomethane synthesis .
  • Response Surface Methodology (RSM) : Central composite designs model non-linear relationships (e.g., parabolic yield vs. temperature) .
  • Statistical Analysis : ANOVA identifies significant factors (p < 0.05), and Pareto charts rank their effects .

What strategies mitigate toxicity concerns during in vivo testing?

Level : Advanced (Safety)
Methodological Answer :

  • Acute Toxicity Profiling : Follow OECD guidelines for oral/dermal LD50_{50} determination in rodents. Structural analogs with piperidine cores showed Category 4 acute toxicity (LD50_{50} > 300 mg/kg) .
  • Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., epoxides) that may cause hepatotoxicity .
  • Formulation Adjustments : Encapsulate in liposomes or PEGylate to reduce systemic exposure .

How to establish structure-activity relationships (SAR) for derivatives of this compound?

Level : Advanced (SAR)
Methodological Answer :

  • Scaffold Modification : Synthesize derivatives with varied substituents (e.g., methoxy → ethoxy, methyl → trifluoromethyl) and test in bioassays. For example, 2-oxo-pyran substitution impacts kinase selectivity .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using MOE or Discovery Studio. Dihydropyridine derivatives showed enhanced activity with electron-withdrawing groups at C-4 .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with activity trends .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。